Barium manganese oxide (BaMnO3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium manganese oxide is an inorganic compound with the chemical formula BaMnO3. It belongs to the class of perovskite oxides and is known for its unique structural, electronic, and magnetic properties. This compound is of significant interest in various fields, including materials science, chemistry, and catalysis, due to its versatile applications and intriguing characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium manganese oxide can be synthesized using several methods, including the sol-gel method, solid-state reaction, and hydrothermal synthesis. One common approach involves the sol-gel method, where barium nitrate and manganese nitrate are dissolved in water, followed by the addition of a chelating agent such as citric acid. The solution is then heated to form a gel, which is subsequently dried and calcined at high temperatures (600-850°C) to obtain BaMnO3 .

Another method involves the solid-state reaction, where barium carbonate and manganese dioxide are mixed and heated at high temperatures (above 1000°C) to form BaMnO3 . The hydrothermal synthesis method involves reacting barium hydroxide and manganese oxide in an autoclave at elevated temperatures and pressures to produce BaMnO3 .

Industrial Production Methods

Industrial production of barium manganese oxide typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, such as barium carbonate and manganese dioxide, are mixed in stoichiometric ratios and heated in rotary kilns or furnaces at high temperatures to produce BaMnO3 .

Chemical Reactions Analysis

Types of Reactions

Barium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a powerful oxidant and is commonly used in organic synthesis for the oxidation of alcohols, thiols, and aromatic amines .

Common Reagents and Conditions

Oxidation Reactions: Barium manganese oxide is used to oxidize alcohols to carbonyl compounds, diols to lactones, and thiols to disulfides.

Reduction Reactions: Barium manganese oxide can be reduced by hydrogen or carbon monoxide at high temperatures to form lower oxidation state manganese oxides.

Substitution Reactions: Barium manganese oxide can undergo substitution reactions with various ligands, leading to the formation of mixed-metal oxides and other complex compounds.

Major Products Formed

The major products formed from the reactions involving barium manganese oxide include carbonyl compounds, lactones, disulfides, and various mixed-metal oxides .

Scientific Research Applications

Barium manganese oxide has a wide range of scientific research applications due to its unique properties:

Materials Science: BaMnO3 is studied for its electronic and magnetic properties, making it a candidate for use in spintronic devices and magnetic sensors.

Energy Storage: It is investigated for use in supercapacitors and batteries due to its high surface area and electrochemical properties.

Environmental Applications: Barium manganese oxide is used in the removal of pollutants from water and air, including the degradation of organic contaminants and the reduction of nitrogen oxides.

Mechanism of Action

The mechanism by which barium manganese oxide exerts its effects is primarily through its redox properties. The manganese ions in BaMnO3 can exist in multiple oxidation states, allowing the compound to participate in various redox reactions. The presence of Mn3+ and Mn4+ on the surface of BaMnO3 contributes to its catalytic activity, particularly in oxidation reactions . The compound’s perovskite structure also plays a crucial role in its electronic and magnetic properties, enabling its use in spintronic devices .

Comparison with Similar Compounds

Barium manganese oxide can be compared with other similar compounds, such as:

Manganese dioxide (MnO2): Both compounds are used as oxidants, but BaMnO3 is more efficient and easier to prepare.

Potassium manganate (K2MnO4): Similar to BaMnO3, potassium manganate is used in oxidation reactions, but BaMnO3 offers better stability and selectivity.

Barium chromate (BaCrO4): Both compounds share similar structural properties, but BaMnO3 has unique magnetic and electronic characteristics.

Properties

CAS No. |

12230-80-7 |

|---|---|

Molecular Formula |

BaMnO3 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

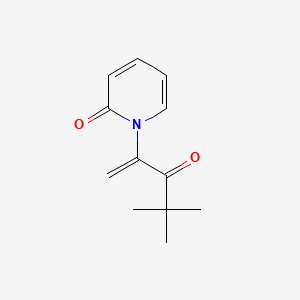

barium(2+);dioxido(oxo)manganese |

InChI |

InChI=1S/Ba.Mn.3O/q+2;;;2*-1 |

InChI Key |

WBYBBYXHPDBWJL-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mn](=O)[O-].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.